A Technical Guide to 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
A Technical Guide to 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Introduction
3-Methoxy-4-methylbenzoic acid, identified by the CAS number 7151-68-0, is a substituted benzoic acid derivative that serves as a crucial building block in various synthetic applications.[1][2] With its unique arrangement of methoxy, methyl, and carboxylic acid functional groups, this compound is a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1] Its significance lies in its utility as a precursor for complex molecules, including active pharmaceutical ingredients (APIs) for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[1] This guide provides an in-depth overview of its properties, synthesis, applications, and analytical methodologies for researchers and professionals in drug development.
Physicochemical and Structural Properties
3-Methoxy-4-methylbenzoic acid is typically a white to light yellow crystalline powder.[1][3][4] It is sparingly soluble in water but demonstrates solubility in common organic solvents.[2] Its structural and physical properties are summarized below.
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
| CAS Number | 7151-68-0 | [1][3][5] |
| Synonyms | 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid | [3][6] |
| Molecular Formula | C₉H₁₀O₃ | [1][5][7] |
| Molecular Weight | 166.17 g/mol | [1][5] |
| Appearance | White to off-white / light yellow crystalline powder | [1][3] |
| Melting Point | 152 - 158 °C | [3][5][8][9] |
| Boiling Point | 168 °C (Information varies) | [5] |
| Flash Point | 126.2 °C | [5] |
| SMILES String | COc1cc(ccc1C)C(O)=O | |
| InChI Key | CEAVPXDEPGAVDA-UHFFFAOYSA-N | [6] |
| EC Number | 230-486-1 |
Synthesis and Manufacturing
The synthesis of 3-Methoxy-4-methylbenzoic acid typically involves multi-step organic reactions, often starting from substituted toluenes or phenols through processes like etherification and carboxylation. One documented laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis
This protocol describes the synthesis of 3-Methoxy-4-methylbenzoic acid from its corresponding methyl ester precursor.
Objective: To produce 3-Methoxy-4-methylbenzoic acid via hydrolysis.
Materials:
-
Precursor (e.g., Methyl 3-methoxy-4-methylbenzoate)
-
Sodium Hydroxide (or other base)
-
Water
-
5M Hydrochloric Acid (HCl)
-
Standard reflux and filtration apparatus
Methodology:
-
A solution of the starting ester in methanol is prepared in a round-bottom flask.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the flask.
-
The mixture is heated to reflux and maintained for approximately 4 hours to ensure complete hydrolysis.[10]
-
After reflux, the methanol is removed from the reaction mixture using a rotary evaporator at reduced pressure.[10]
-
The remaining aqueous residue is diluted with water to dissolve the sodium salt of the carboxylic acid.[10]
-
The solution is filtered to remove any insoluble impurities.[10]
-
The clear filtrate is cooled in an ice bath and acidified by the slow addition of 5M HCl until the product precipitates completely.[10]
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried in air to yield the final product.[10]
Applications in Research and Drug Development
The compound's true value lies in its versatility as a chemical intermediate.
-
Pharmaceutical Synthesis: It is a key precursor in the multi-step synthesis of various APIs.[1] Its functional groups allow for diverse reactions like amidation and esterification, making it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
-
Antibiotic Research: It is specifically used in the preparation of acyl pentapeptide lactone, which is relevant to research on actinomycin-producing streptomycetes.[8][9]
-
Reported Biological Activity: Some sources indicate that the compound, particularly when biosynthesized by the Beilschmiedia tree, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting fatty acid synthesis.[5][11]
-
Industrial Chemicals: Beyond pharmaceuticals, it is used to create agrochemicals, dyes, and other specialty chemicals.[1]
Potential Biological Mechanisms of Action
While direct studies on the signaling pathways modulated by 3-Methoxy-4-methylbenzoic acid are not widely available, research into structurally similar compounds provides valuable context. For instance, a derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer models.[12] This pathway is critical in regulating cell proliferation and apoptosis, making it a key target in oncology. The potential for benzoic acid derivatives to modulate such pathways underscores their importance in drug discovery.
Analytical Methodologies
Accurate quantification and purity assessment are critical for quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for analyzing aromatic carboxylic acids like this one.
Experimental Protocol: HPLC-UV Analysis (Representative)
This protocol is adapted from standard methods for similar aromatic acids and provides a reliable framework for analysis.[13]
Objective: To determine the purity and concentration of 3-Methoxy-4-methylbenzoic acid.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.
-
Reference standard of 3-Methoxy-4-methylbenzoic acid.
Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[13]
-
Injection Volume: 20 µL.[13]
-
Column Temperature: 30 °C.[13]
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample by comparing its peak area to the calibration curve.
Safety, Handling, and Storage
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper laboratory safety practices are essential.[3]
Table 2: Safety and Handling Information
| Category | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves, N95 dust mask. | |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Use in a well-ventilated area. | [3][4] |
| Storage | Store in a cool (10-25°C), dry, and well-ventilated place. Keep container tightly closed. | [3][5] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [4][14] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [4][14] |
| First Aid (Inhalation) | Move person into fresh air. | [4][14] |
| First Aid (Ingestion) | Clean mouth with water and seek medical attention. | [4][14] |
Conclusion
3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) is a high-value chemical intermediate with established importance in pharmaceutical and industrial synthesis. Its well-defined physicochemical properties, versatile reactivity, and accessibility make it a fundamental building block for developing novel molecules. For researchers and drug development professionals, a thorough understanding of its characteristics, synthesis, and analytical control is paramount to leveraging its full potential in creating next-generation products.
References
- 1. srinichem.com [srinichem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | FM37499 [biosynth.com]
- 6. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
- 7. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]
- 11. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 12. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
